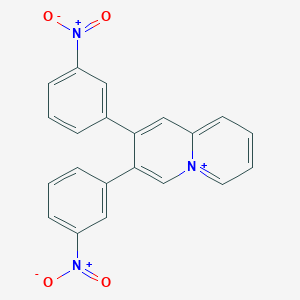

2,3-Bis(3-nitrophenyl)quinolizinium

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H14N3O4+ |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

2,3-bis(3-nitrophenyl)quinolizin-5-ium |

InChI |

InChI=1S/C21H14N3O4/c25-23(26)18-8-3-5-15(11-18)20-13-17-7-1-2-10-22(17)14-21(20)16-6-4-9-19(12-16)24(27)28/h1-14H/q+1 |

InChI Key |

ADUDVHYIQARMON-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinolizinium Scaffolds

Regioselective and Stereoselective Synthesis of the Quinolizinium (B1208727) Core

Control over the substitution pattern (regioselectivity) on the quinolizinium core is paramount for tuning its properties. Modern synthetic methods offer powerful tools to achieve this precision, moving beyond classical approaches.

Multicomponent Reaction Strategies for Quinolizinium Ring Formation

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, represent a highly efficient and atom-economical approach to constructing complex molecular architectures like the quinolizinium framework. rsc.org These strategies are advantageous for generating structural diversity and can be adapted for library synthesis. dntb.gov.ua

One notable MCR involves the rhodium(III)-catalyzed three-component annulation of simple pyridines, alkynes, and 1,2-dichloroethane (B1671644) (DCE). researchgate.net In this process, DCE serves not only as the solvent but also as a vinyl equivalent, facilitating a streamlined pathway to various ring-fused pyridiniums, including quinolizinium systems. researchgate.net By selecting an appropriately substituted pyridine (B92270) and a diarylacetylene, this method can, in principle, be applied to generate 2,3-diarylquinolizinium salts.

Another approach involves the reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridin-2-yl)acetate derivatives. researchgate.net This cascade reaction proceeds in water under acidic conditions to yield functionalized quinolizinium salts, demonstrating the versatility of MCRs in employing varied starting materials to access the quinolizinium core. researchgate.net The modularity of MCRs allows for the systematic variation of each component, making it a powerful tool for creating libraries of compounds for screening and optimization. rsc.org

Transition Metal-Catalyzed Annulation Reactions (e.g., Rhodium-catalyzed C–H activation/annulation)

Transition metal catalysis, particularly methods involving C–H bond activation, has become an indispensable tool for the synthesis of complex heterocyclic systems. bohrium.comnih.gov Rhodium(III)-catalyzed C–H activation and annulation of 2-alkenylpyridines with alkynes is a highly effective and regioselective method for synthesizing quinolizinium salts. scribd.comnih.gov

This reaction typically involves the coupling of a 2-vinylpyridine (B74390) derivative with a symmetrical or unsymmetrical alkyne. scribd.com For the synthesis of the target compound, 2,3-bis(3-nitrophenyl)quinolizinium, the key precursors would be 2-vinylpyridine and 1,2-bis(3-nitrophenyl)acetylene. The reaction is catalyzed by a rhodium complex, such as [Cp*RhCl2]2, in the presence of an oxidant like Cu(OAc)2. researchgate.netrsc.org This methodology has been successfully applied to synthesize a variety of 2,3-disubstituted quinolizinium salts in good to excellent yields. scribd.comnih.gov The high regioselectivity ensures that the substituents from the alkyne are installed at the 2- and 3-positions of the quinolizinium ring. researchgate.net This strategy has been extended to the synthesis of complex structures, including π-extended quinolizinium-fused corannulenes and helical quinolizinium salts, underscoring its robustness. rsc.orgacs.org

| Pyridine Substrate | Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Vinylpyridine | Diphenylacetylene | [CpRhCl2]2, Cu(OAc)2 | t-Amyl alcohol | 100 | 96 | scribd.comnih.gov |

| 2-Vinylpyridine | 4-Octyne | [CpRhCl2]2, Cu(OAc)2 | t-Amyl alcohol | 100 | 92 | scribd.comnih.gov |

| 1-Arylisoquinoline | Diphenylacetylene | [CpRhCl2]2, Cu(OAc)2, AgBF4 | DCE | 100 | 93 | rsc.org |

| Pyridine | 1,3-Diyne | [Cp*RhCl2]2, Cu(OAc)2, Co(OAc)2·4H2O | DCE | 150 | Variable | researchgate.net |

Rational Design and Synthesis of 2,3-Bis(3-nitrophenyl) Substitution Patterns

The introduction of specific substituents, such as electron-withdrawing nitroaryl groups, onto the quinolizinium framework is critical for modulating its electronic and optical properties.

Strategies for Introducing Electron-Withdrawing Nitroaryls onto the Quinolizinium Framework

There are two primary strategies for synthesizing this compound: direct annulation using a pre-functionalized alkyne or post-synthetic modification of a quinolizinium core.

The most direct approach is the aforementioned rhodium-catalyzed C–H activation/annulation reaction between 2-vinylpyridine and 1,2-bis(3-nitrophenyl)acetylene. nih.gov This method constructs the desired substituted scaffold in a single step with high regiocontrol.

Alternatively, functionalization can occur after the quinolizinium ring system is formed. For instance, styrylquinolizinium derivatives bearing a nitro group have been synthesized via a piperidine-catalyzed condensation reaction between 2-methylquinolizinium salts and nitro-substituted aromatic aldehydes. beilstein-journals.org While this method typically installs a styryl group at the 2-position, it demonstrates the feasibility of introducing nitroaryl moieties through condensation reactions. Another powerful method for post-synthetic modification is the Suzuki-Miyaura coupling. semanticscholar.org This involves the palladium-catalyzed reaction of a bromo-substituted quinolizinium salt with a suitable boronic acid. For example, an 8-bromo-benzo[c]quinolizinium salt can be coupled with phenanthrene-9-boronic acid. semanticscholar.org A similar strategy could be envisioned where a 2,3-dibromoquinolizinium salt is reacted with 3-nitrophenylboronic acid to yield the target compound. Furthermore, methods developed for the synthesis of 13-nitroaryl derivatives of berberine (B55584), a related quinolizinium alkaloid, involved a one-pot reaction with chloronitroarenes, showcasing a C-H functionalization approach on an enamine-like tautomer. researchgate.net

Modular Approaches for Structural Diversification and Library Generation

Modular synthesis allows for the rapid generation of diverse compound libraries by systematically changing the building blocks in a synthetic sequence. nih.govrsc.org Both the multicomponent and transition-metal-catalyzed routes to quinolizinium salts are inherently modular.

In the rhodium-catalyzed C-H activation/annulation pathway, the 2-alkenylpyridine and the alkyne components can be independently varied. rsc.org By employing a collection of substituted 2-alkenylpyridines and a library of disubstituted alkynes, a wide array of quinolizinium derivatives can be accessed. This modularity facilitates the exploration of structure-activity relationships by allowing for fine-tuning of the steric and electronic properties of the final compounds. researchgate.net This approach is not limited to simple building blocks; complex fragments can be incorporated, enabling the late-stage derivatization of bioactive molecules. nih.gov The ability to generate hyperdiverse chemical libraries through such combinatorial strategies is a significant advantage for discovering functional molecules. chemrxiv.org

Mechanistic Insights into Quinolizinium Ring Formation Reactions and Derivatization

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of synthetic methodologies.

The mechanism for the Rh(III)- or Ru(II)-catalyzed annulation of 2-alkenylpyridines and alkynes is proposed to begin with a pyridine-assisted vinylic ortho-C–H activation, forming a five-membered rhodacycle intermediate. scribd.comnih.gov This is followed by the insertion of the alkyne into the rhodium-carbon bond. The final step is a reductive elimination that closes the second six-membered ring, forming the aromatic quinolizinium cation and regenerating the active catalyst. scribd.comnih.gov Kinetic isotope effect experiments in related systems suggest that the C-H bond cleavage is likely involved in the rate-determining step of the catalytic cycle. bohrium.com

The formation of the quinolizinium ring can also proceed through different intermediates depending on the chosen method. For example, certain platinum(II)-catalyzed cyclizations of 2-arylpyridine propargyl alcohols are understood to proceed via a platinum-carbene intermediate. researchgate.net In other cases, cyclization occurs through the nucleophilic attack of the pyridine nitrogen onto an electrophilic carbon atom, such as a carbonyl group generated in situ from a vinyl ether or acetal. thieme-connect.de

Optimization of Synthetic Pathways for Enhanced Yields and Selectivity

The efficiency of quinolizinium scaffold synthesis is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reaction time, all of which can dramatically influence both the yield and selectivity of the desired product.

Rhodium(III)-catalyzed synthesis provides a clear example of the importance of solvent and temperature optimization. In the formation of a quinolizinium salt from 2-vinylpyridine and an alkyne, a systematic study of reaction conditions revealed that methanol (B129727) was a superior solvent to alternatives like dichloroethane (DCE), dimethylformamide (DMF), or toluene. rsc.org While initial reactions at 30 °C in various solvents gave yields from trace amounts to 20%, increasing the temperature to 60 °C in methanol boosted the yield significantly. rsc.org Further refinement showed that an 18-hour reaction at 60 °C in methanol could achieve a near-quantitative yield of 98%. rsc.org

Table 1: Optimization of Rh(III)-Catalyzed Quinolizinium Salt Formation rsc.orgReaction conditions: 2-vinylpyridine (0.28 mmol), alkyne (0.34 mmol), [CpRhCl₂]₂ (0.0028 mmol), Cu(BF₄)₂·6H₂O (0.14 mmol), and solvent (3.0 mL) under 1 atm O₂.*

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCE | 30 | 24 | 20 |

| 2 | MeOH | 30 | 24 | 14 |

| 3 | Toluene | 30 | 24 | Trace |

| 4 | DCE | 60 | 24 | 34 |

| 5 | DCE | 80 | 24 | 36 |

| 6 | MeOH | 60 | 24 | 54 |

| 7 | MeOH | 60 | 18 | 98 |

Similarly, in base-mediated reductive cyclization reactions to form related heterocyclic systems, optimization of temperature and reagent concentration is crucial. For the cyclization of a 4-nitrophenylcyclohexanone derivative, initial attempts at 80 °C with potassium carbonate (K₂CO₃) as the base resulted in a modest 25% yield. ub.edu A systematic increase in temperature established 150 °C as the optimal condition. ub.edu Further investigation into the base stoichiometry and reaction concentration revealed that increasing the amount of K₂CO₃ and significantly diluting the reaction mixture to 0.01 M were breakthrough changes, culminating in an isolated yield of 82%, which could be further improved to 87% on a larger scale. ub.edu

Table 2: Optimization of Base-Mediated Reductive Cyclization ub.eduReaction of a 4-nitrophenylcyclohexanone derivative to its cyclized product.

| Entry | Base (equiv.) | Temperature (°C) | Concentration (M) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (5) | 80 | 0.05 | 25 |

| 2 | K₂CO₃ (5) | 100 | 0.05 | 35 |

| 3 | K₂CO₃ (5) | 150 | 0.05 | 45 |

| 4 | K₂CO₃ (5) | 200 | 0.05 | 40 |

| 5 | K₂CO₃ (10) | 150 | 0.05 | 55 |

| 6 | K₂CO₃ (10) | 150 | 0.01 | 82 |

| 7 | K₂CO₃ (10) | 150 | 0.01 | 87 (1 mmol scale) |

Selectivity is also a key consideration, particularly when dealing with sterically demanding substituents. For instance, in certain transition-metal-mediated cyclizations, the introduction of bulky groups like tert-butyl or trimethylsilyl (B98337) (TMS) at the alkyne terminus can lead to significantly lower yields (32% and 43%, respectively) compared to reactions with less hindered substituents, which can proceed in quantitative yields. thieme-connect.de The choice of purification method is also critical for isolating the target compound with high purity. Column chromatography on silica (B1680970) gel is a frequently employed technique, using eluent systems such as dichloromethane/methanol or hexanes/ethyl acetate (B1210297) to separate the desired quinolizinium salt from byproducts and unreacted starting materials. rsc.orgrsc.org

Theoretical and Computational Investigations of 2,3 Bis 3 Nitrophenyl Quinolizinium

Electronic Structure Elucidation via Quantum Chemical Calculations

To comprehend the intricate electronic behavior of 2,3-Bis(3-nitrophenyl)quinolizinium, researchers employ a variety of quantum chemical calculations. These computational methods provide a molecular-level understanding of the compound's structure and electronic architecture.

Density Functional Theory (DFT) for Molecular and Electronic Architecture Analysis

Furthermore, DFT is instrumental in analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The distribution of these frontier orbitals reveals the regions of the molecule most likely to be involved in electronic transitions and chemical reactions. For instance, in related donor-acceptor systems, DFT calculations have shown that the HOMO is often localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part, which is indicative of charge transfer characteristics. nih.gov

High-Level Ab Initio Methods (e.g., Hartree-Fock, Møller–Plesset Perturbation Theory) for Refined Electronic Descriptions

While DFT is a widely used method, high-level ab initio calculations, such as Hartree-Fock (HF) and Møller–Plesset (MP) perturbation theory, offer a more refined description of the electronic structure by systematically accounting for electron correlation. wayne.edufiveable.meresearchgate.net The HF method provides a foundational, mean-field approximation of the electronic wavefunction. fiveable.me However, it neglects the instantaneous interactions between electrons.

Møller–Plesset perturbation theory, particularly at the second order (MP2), builds upon the HF solution to include electron correlation effects, leading to more accurate energy calculations and electronic property predictions. anu.edu.auarxiv.org These methods have been successfully applied to study the electronic structure and nonlinear optical properties of various organic chromophores, including quinolizinium-based systems. researchgate.net By comparing the results from HF, MP2, and DFT, a more comprehensive and reliable understanding of the electronic landscape of this compound can be achieved.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Characterization

The introduction of two nitrophenyl groups at the 2 and 3 positions of the quinolizinium (B1208727) ring system is expected to significantly influence its electronic properties. Frontier Molecular Orbital (FMO) analysis is a key theoretical tool to understand these effects.

HOMO-LUMO Energy Gap Modulations Induced by Nitrophenyl Substituents

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the electronic excitability and chemical reactivity of a molecule. researchgate.netresearchgate.net The presence of the electron-withdrawing nitrophenyl substituents is anticipated to lower the energy of the LUMO, and potentially the HOMO as well. This modulation of the FMO energies directly impacts the HOMO-LUMO gap.

Theoretical studies on similar organic molecules have demonstrated that the introduction of strong electron-withdrawing groups leads to a reduction in the HOMO-LUMO gap. nih.gov A smaller gap generally implies that the molecule can be more easily excited, which can enhance its nonlinear optical response. Computational methods like DFT and Time-Dependent DFT (TD-DFT) are employed to calculate the HOMO and LUMO energies and the resulting energy gap, providing quantitative insights into the electronic effects of the nitrophenyl groups. researchgate.netmdpi.com

Intramolecular Charge Transfer (ICT) State Characterization and Dynamics

The architecture of this compound, featuring electron-deficient nitrophenyl groups attached to the quinolizinium core, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. nih.govsemanticscholar.org In an ICT process, an electron is transferred from a donor part of the molecule to an acceptor part. rsc.org In this case, the quinolizinium moiety could act as an electron donor, and the nitrophenyl groups as electron acceptors.

Computational studies can characterize the nature of the excited states to confirm the presence of ICT. nih.gov This often involves analyzing the change in electron density distribution between the ground and excited states. The existence of an ICT state can have a profound impact on the photophysical properties of the molecule, such as its fluorescence and solvatochromism. nih.gov For instance, molecules exhibiting ICT often show a significant red-shift in their emission spectra in polar solvents. rsc.org

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. This analysis is valuable for understanding the nature of the chemical bonds and the extent of electron delocalization.

NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.net In this compound, NBO analysis can reveal the interactions between the quinolizinium ring and the nitrophenyl substituents, providing insights into how charge is distributed and transferred within the molecule. This information complements the FMO analysis and helps to build a more complete model of the electronic structure. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting the spectroscopic properties of novel compounds and in interpreting experimental data. For quinolizinium derivatives, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are frequently employed to calculate electronic absorption and emission spectra.

The photophysical properties of quinolizinium derivatives are heavily influenced by their substituents. The presence of nitrophenyl groups, which are strong electron acceptors, on the quinolizinium core, a strong donor, suggests the potential for internal charge transfer (ICT) phenomena. rsc.org This ICT character can lead to interesting solvatochromic effects, where the absorption and emission wavelengths shift with solvent polarity.

The absorption spectra of related aryl-substituted benzo[b]quinolizinium and naphtho[1,2-b]quinolizinium derivatives typically show long-wavelength absorption bands, often with multiple maxima. beilstein-journals.orgbeilstein-journals.org For example, 3-arylnaphthoquinolizinium derivatives exhibit characteristic absorption maxima between 380 and 420 nm. beilstein-journals.org The fluorescence properties are also highly dependent on the substitution pattern. Donor-substituted quinolizinium derivatives sometimes exhibit low fluorescence quantum yields, a phenomenon that can be attributed to radiationless deactivation of the excited state through conformational changes or photoinduced electron transfer. beilstein-journals.orgrsc.org In some cases, the emission intensity of donor-acceptor systems can be significantly enhanced upon protonation of a donor group. beilstein-journals.org

Based on these findings for analogous compounds, a predicted table of spectroscopic data for this compound can be extrapolated.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observation | Reference/Basis |

|---|---|---|

| ¹H NMR | Characteristic downfield signals for protons on the quinolizinium core, particularly H-4 and H-6. Signals for the nitrophenyl protons would appear in the aromatic region. | rsc.org |

| ¹³C NMR | Signals corresponding to the quaternary carbons of the quinolizinium ring and the carbons of the nitrophenyl substituents. | rsc.org |

| UV-Vis Absorption | Long-wavelength absorption bands, likely in the range of 380-450 nm, potentially showing solvatochromic shifts. | beilstein-journals.orgbeilstein-journals.org |

| Fluorescence Emission | Emission wavelength and quantum yield would be highly dependent on solvent and conformation. Potential for low quantum yield due to ICT and conformational relaxation. | rsc.orgbeilstein-journals.orgrsc.org |

Computational Reaction Dynamics and Mechanism Elucidation (e.g., Bond Evolution Theory)

Understanding the formation and potential reactions of this compound can be significantly enhanced through computational reaction dynamics studies. One powerful methodology in this area is the Bonding Evolution Theory (BET). BET provides a detailed description of the changes in chemical bonds throughout a reaction by analyzing the topology of the electron localization function (ELF).

While a specific BET analysis for the synthesis of this compound has not been reported, the principles of BET can be applied to elucidate the mechanism of its formation. The synthesis of diarylquinolizinium derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org A BET study of such a reaction would involve tracking the evolution of bonds as the catalytic cycle proceeds, including oxidative addition, transmetalation, and reductive elimination steps.

For intramolecular cyclization reactions that can also lead to quinolizinium systems, BET can identify the precise sequence of bond formation and breaking events. For example, in a hypothetical intramolecular cycloaddition, BET would describe the depopulation of double bonds and the creation of new single bonds through the formation and transformation of synaptic basins (regions of localized electron pairs). This level of detail allows for a deep understanding of the reaction mechanism, including the identification of transition states and intermediates.

A typical BET analysis divides a reaction pathway into distinct structural stability domains, separated by catastrophes (points of significant electronic rearrangement). The sequence of these catastrophes provides a chemical story of the reaction.

Hypothetical BET Analysis Steps for Quinolizinium Formation

| Step | Description | Relevance |

|---|---|---|

| 1 | Calculation of the Intrinsic Reaction Coordinate (IRC) pathway for the key bond-forming steps. | Provides the geometric path of the reaction. |

| 2 | Computation of the Electron Localization Function (ELF) for selected points along the IRC. | Visualizes the electron density and localization. |

| 3 | Topological analysis of the ELF to identify basins and their populations. | Quantifies the number of electrons in bonds and lone pairs. |

| 4 | Tracking the evolution of basin populations along the IRC. | Reveals the sequence of bond formation and breaking. |

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and conformational flexibility of this compound are critical to its properties. Conformational analysis, through computational methods, can determine the most stable geometries and the energy barriers between different conformers.

Computational studies on related heterocyclic systems have shown that non-planar, or bent, conformations can be energetically favorable. For instance, a bent conformation has been observed in a reduced quinolizinium core. Current time information in Bangalore, IN. The planarity of a molecule can significantly impact its electronic and photophysical properties. For example, the nearly planar structure of a related nitrophenyl-containing imidazole (B134444) derivative was confirmed by X-ray diffraction, with a small dihedral angle between the rings. nih.gov

The energetic landscape of this compound can be mapped by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the key dihedral angles. This would reveal the global minimum energy conformation and any local minima, as well as the transition states connecting them. Such an analysis is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with its environment. The low fluorescence quantum yields observed in some quinolizinium derivatives have been directly linked to conformational changes in the excited state, highlighting the importance of understanding these energetic landscapes. grafiati.com

Key Parameters in the Conformational Analysis of this compound

| Parameter | Description | Significance |

|---|---|---|

| Dihedral Angle (C-C-C-N) | Rotation around the bond connecting the phenyl ring to the quinolizinium core. | Determines the degree of planarity and conjugation. |

| Inter-ring Dihedral Angle | The angle between the planes of the two nitrophenyl rings. | Influences the overall molecular shape and potential for intramolecular interactions. |

| Energy Barrier to Rotation | The energy required to rotate the phenyl rings. | Indicates the conformational flexibility of the molecule at a given temperature. |

Advanced Spectroscopic Characterization and Photophysical Mechanisms

Electronic Absorption Spectroscopy of Cationic Quinolizinium (B1208727) Systems

The absorption properties of quinolizinium derivatives are characterized by distinct bands in the UV-visible region, which are sensitive to the nature and position of substituents on the heterocyclic core. thieme-connect.de

Analysis of Absorption Band Positions, Intensities, and Solvatochromism

Quinolizinium salts typically exhibit characteristic long-wavelength absorption bands. For instance, benzo-fused quinolizinium derivatives show prominent absorptions that have been extensively cataloged. thieme-connect.de The parent 2,7-diphenylquinolizinium bromide displays its main absorption peak in methanol (B129727), which serves as a reference for understanding the impact of further substitution.

The introduction of aryl groups onto the quinolizinium system generally leads to a bathochromic (red) shift in the absorption maxima. The specific absorption characteristics, including band position (λmax) and molar extinction coefficient (ε), are influenced by the electronic properties of these aryl substituents.

Solvatochromism , the change in absorption or emission spectra with solvent polarity, is a key feature of many functional dyes. acs.org In the case of quinolizinium derivatives, the effect of solvent polarity on the absorption spectra is often minimal. For many aryl-substituted quinolizinium and benzoquinolizinium compounds, the shift in the long-wavelength absorption maximum is nearly independent of the solvent, with variations of only a few nanometers across a range of solvents from water to chloroform. researchgate.net This suggests that the ground state and the Franck-Condon excited state have similar charge distributions or that the ground state is not significantly polarized in a way that strongly interacts with solvent dipoles.

Table 1: Illustrative Absorption Properties of Related Aryl-Substituted Quinolizinium Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| 3-Phenylnaphtho[1,2-b]quinolizinium | Methanol | 407 | - | researchgate.net |

| 3-Phenylnaphtho[1,2-b]quinolizinium | Chloroform | 414 | - | researchgate.net |

| 8-(Phenanthren-9-yl)benzo[c]quinolizinium | Water | 368 | 12,000 | researchgate.net |

| 8-(Phenanthren-9-yl)benzo[c]quinolizinium | DMSO | 371 | 17,300 | researchgate.net |

| Quinolizinium-based probe (QA1) | CH3CN/PBS Buffer | 415 | - | nih.gov |

Influence of Nitro Substituents on Absorption Characteristics and Electronic Transitions

The presence of nitro (-NO₂) groups, which are potent electron-withdrawing substituents, has a marked effect on the electronic absorption spectra of aromatic systems. In the context of 2,3-Bis(3-nitrophenyl)quinolizinium, the two nitro groups are expected to significantly modulate the electronic transitions of the chromophore.

Generally, the introduction of nitro substituents onto an aryl-quinolizinium scaffold induces a significant bathochromic shift of the absorption maximum. This red shift is attributed to the strong electron-withdrawing nature of the nitro group, which extends the π-conjugation and lowers the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net This effect facilitates an intramolecular charge transfer (ICT) transition from the electron-richer quinolizinium core and phenyl rings (donor) to the electron-deficient nitro groups (acceptor). For example, a 2,7-bis(4-nitrophenyl)quinolizinium bromide was synthesized and noted to be a red-brownish crystalline solid, indicative of its absorption extending into the visible region. rsc.orgunipd.it

The absorption spectrum of this compound would thus be characterized by a prominent ICT band at a longer wavelength compared to its unsubstituted diphenyl counterpart. This transition involves the promotion of an electron from a π orbital primarily located on the quinolizinium-phenyl framework to a π* orbital with significant contribution from the nitro groups.

Fluorescence and Luminescence Studies

While many quinolizinium derivatives are fluorescent, the introduction of nitro groups dramatically alters their emission properties, often leading to fluorescence quenching.

Emission Quantum Yields and Stokes Shifts of Quinolizinium Derivatives

The fluorescence quantum yield (ΦF) and Stokes shift (the difference in energy between the absorption and emission maxima) are critical parameters for characterizing a fluorophore. Many quinolizinium derivatives, especially those without strong quenching groups, exhibit moderate to high fluorescence quantum yields. rsc.org For instance, certain quinolizinium-based ionic liquids have been reported with quantum yields approaching 99% in solution. rsc.org

However, the presence of nitro groups typically leads to very low fluorescence quantum yields. researchgate.net Nitroaromatic compounds are well-known fluorescence quenchers. This quenching is often so efficient that compounds like this compound are expected to be very weakly emissive or effectively non-fluorescent in most solvents. For example, while many aryl-substituted benzo[b]quinoliziniums are fluorescent, the 9-nitrobenzo[b]quinolizinium derivative is non-fluorescent. This property has been exploited to design "light-up" probes where the reduction of the nitro group to a fluorescent amino group signals the presence of a specific enzyme.

The Stokes shifts for fluorescent quinolizinium derivatives can be substantial, particularly in polar solvents, which is indicative of a significant change in geometry or charge distribution upon excitation. nih.gov

Table 2: Illustrative Photophysical Properties of Related Quinolizinium Derivatives

| Compound | Solvent | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) | Reference |

|---|---|---|---|---|---|

| Quinolizinium Probe QA1 | CH3CN/PBS Buffer | 495 | 0.14 | - | nih.gov |

| Quinolizinium Probe QA2 | CH3CN/PBS Buffer | 495 | 0.12 | - | nih.gov |

| 3-(Naphthyl)naphtho[1,2-b]quinolizinium | DMSO | 559 | 0.03 | - | researchgate.net |

| 9-Aminobenzo[b]quinolizinium | Water | - | 0.41 | - | researchgate.net |

| 2-Oxo-pyrano[2,3-b]indolizine (nitrophenyl substituted) | DCM | 491 / 642 | Barely detectable | - | researchgate.netrsc.org |

Mechanistic Pathways of Fluorescence (e.g., Inter-system Crossing, Internal Conversion, Vibronic Borrowing)

Once a molecule is in an excited singlet state (S₁), it can relax through several pathways:

Fluorescence: Radiative decay back to the ground state (S₀).

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same multiplicity (e.g., S₁ to S₀).

Intersystem Crossing (ISC): Non-radiative transition to a state of different multiplicity, typically a triplet state (e.g., S₁ to T₁). nih.gov

For this compound, the dominant de-excitation pathways are non-radiative. The presence of nitro groups is known to significantly enhance the rates of both intersystem crossing and internal conversion. researchgate.net The heavy atoms of the nitro group can promote spin-orbit coupling, which facilitates the typically forbidden S₁ → T₁ transition (ISC). Furthermore, the ICT character of the excited state can provide efficient channels for internal conversion, allowing the molecule to return to the ground state without emitting a photon. The low or non-existent fluorescence of nitro-substituted quinoliziniums is a direct consequence of the rate constants for IC and ISC being much larger than the rate constant for fluorescence. nih.gov

Solvent Polarity Effects on Excited State Dynamics and Emission Behavior

Solvent polarity can have a profound impact on the excited-state dynamics of molecules, especially those with charge-transfer character. researchgate.net For many fluorescent quinolizinium derivatives, an increase in solvent polarity stabilizes the more polar excited state, leading to a red shift in the emission spectrum (positive solvatochromism). researchgate.net This stabilization is due to the relaxation of solvent molecules around the newly formed excited-state dipole.

In the case of this compound, while a measurable emission spectrum might be difficult to obtain, solvent polarity still plays a crucial role in its photophysics. The energy of the ICT excited state is highly sensitive to the surrounding medium. In polar solvents, the ICT state is stabilized, which lowers its energy. This change in energy can affect the rates of non-radiative decay. For instance, lowering the energy of the S₁ state relative to the triplet states can alter the rate of intersystem crossing. In some nitroaromatic systems, increasing solvent polarity can change the dominant deactivation pathway from ISC to IC or vice versa, thereby influencing the excited-state lifetime, even if the quantum yield remains near zero. rsc.org Therefore, while this compound is not a useful fluorophore, its excited-state dynamics are intricately linked to the polarity of its environment.

Exploration of Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical (NLO) properties of novel chromophores is crucial for the development of advanced photonic and optoelectronic materials. For compounds like this compound, the key NLO characteristics of interest are the first hyperpolarizability (β), which governs second-harmonic generation, and the two-photon absorption (TPA) cross-section (σ₂), which is vital for applications such as two-photon fluorescence microscopy and optical power limiting.

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. A well-established technique for its experimental determination in solution is Hyper-Rayleigh Scattering (HRS) . This method relies on the detection of scattered light at twice the frequency of the incident laser light (2ω) when a solution of the chromophore is irradiated with a high-intensity laser beam (ω).

In a typical HRS experiment, a pulsed laser operating in the near-infrared region is focused onto a sample cell containing the compound dissolved in a suitable solvent. The intensity of the incoherently scattered second-harmonic light is proportional to the square of the incident light intensity and to the concentration of the NLO-active molecules. By comparing the HRS signal from the sample solution to that of a reference solvent with a known β value, the first hyperpolarizability of the compound under investigation can be determined. The choice of solvent and the fundamental wavelength is critical to avoid absorption at the second-harmonic wavelength, which could lead to fluorescence and interfere with the measurement.

For a comprehensive analysis, the β value is often measured at multiple incident wavelengths to map out the dispersion of the hyperpolarizability. This data is then typically extrapolated to zero frequency to obtain the static first hyperpolarizability (β₀), which allows for a more direct comparison between different molecules, free from resonant enhancement effects.

Interactive Data Table: First Hyperpolarizability (β) of this compound

| Measurement Technique | Solvent | Incident Wavelength (nm) | β (10⁻³⁰ esu) | β₀ (10⁻³⁰ esu) |

| Hyper-Rayleigh Scattering | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No specific experimental data for the first hyperpolarizability of this compound is available in the reviewed literature.

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. The efficiency of this process is quantified by the TPA cross-section (σ₂), typically reported in Göppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The molecular design of a chromophore plays a pivotal role in determining its TPA cross-section.

In molecules with a D-π-A (Donor-π-Acceptor) or D-π-A-π-D structure, the intramolecular charge transfer (ICT) upon excitation is a key factor influencing the TPA cross-section. For this compound, the quinolizinium cation acts as the central acceptor core, while the two 3-nitrophenyl substituents serve as electron-withdrawing groups, which can modulate the electronic properties of the π-conjugated system. The symmetry and length of the conjugated pathway, as well as the strength of the donor and acceptor moieties, are critical design parameters for optimizing TPA.

Experimental determination of TPA cross-sections is commonly performed using techniques such as the Z-scan method or two-photon excited fluorescence (TPEF). The Z-scan technique, in its open-aperture configuration, measures the nonlinear absorption of a material as it is translated along the propagation path of a focused laser beam. The TPEF method, on the other hand, relates the intensity of the fluorescence emission following two-photon excitation to the TPA cross-section, requiring knowledge of the fluorescence quantum yield.

The dependence of the TPA cross-section on the molecular structure is a subject of intense research. Theoretical calculations, often employing quantum chemical methods like time-dependent density functional theory (TD-DFT), are frequently used to complement experimental findings and to provide insights into the structure-property relationships that govern the TPA process. These calculations can help to identify the excited states involved in the two-photon transition and to predict how modifications to the molecular structure will affect the TPA spectrum and the magnitude of the cross-section.

Interactive Data Table: Two-Photon Absorption (TPA) Cross-Section of this compound

| Measurement Technique | Solvent | Excitation Wavelength (nm) | TPA Cross-Section (σ₂) (GM) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No specific experimental data for the two-photon absorption cross-section of this compound is available in the reviewed literature.

Investigations of Intermolecular Interactions and Molecular Recognition Principles Academic Focus

Binding Interactions with Nucleic Acids

The interaction of small molecules with nucleic acids is a cornerstone of drug design and molecular biology. The planar aromatic structure of the quinolizinium (B1208727) ring system suggests a potential for interaction with the stacked base pairs of DNA.

Elucidation of Binding Modes with Duplex DNA (Intercalation versus Groove Binding)

For 2,3-Bis(3-nitrophenyl)quinolizinium derivatives, the planar nature of the quinolizinium core is a strong indicator of potential intercalative binding. However, the substituents on the phenyl rings can influence the preferred binding mode by introducing steric hindrance or by providing additional points of interaction within the DNA grooves. Detailed biophysical studies, such as viscosity measurements, thermal denaturation studies, and circular and linear dichroism, are necessary to definitively elucidate the dominant binding mode of this compound with duplex DNA.

Selective Recognition of Non-Canonical DNA Structures (e.g., Triplex, Quadruplex DNA, Abasic Sites)

Beyond the canonical double helix, DNA can adopt various non-B-form structures, including triplexes, G-quadruplexes, and i-motifs. These structures are often found in regulatory regions of the genome and are implicated in processes such as transcription, replication, and telomere maintenance. Consequently, molecules that can selectively recognize and stabilize these non-canonical structures are of significant interest.

The unique three-dimensional shape and electronic properties of this compound could enable it to selectively bind to the distinct topologies of non-canonical DNA. For instance, the planar surface of the quinolizinium ring might stack favorably onto the terminal G-quartets of a G-quadruplex structure, while the nitrophenyl groups could interact with the loops or grooves. Similarly, the recognition of abasic sites—gaps in the DNA backbone where a base is missing—is another area of interest. Ligands that can bind to and report the presence of such sites are valuable tools in DNA damage and repair studies.

Spectroscopic Signatures of DNA Binding (e.g., Changes in Absorption and Emission Intensity)

Spectroscopic techniques are powerful tools for monitoring the binding of ligands to DNA. Upon interaction with DNA, the absorption and fluorescence spectra of a ligand often exhibit characteristic changes. For this compound, binding to DNA would likely result in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift) in its UV-Visible absorption spectrum. These changes are indicative of the close proximity of the ligand's chromophore to the DNA base pairs, a hallmark of intercalation.

Furthermore, if the compound is fluorescent, changes in its emission intensity, quantum yield, and fluorescence lifetime upon DNA binding can provide valuable information. An enhancement in fluorescence intensity is often observed for intercalating agents, as the rigid environment of the DNA base pairs protects the excited state of the fluorophore from non-radiative decay processes. Quenching of fluorescence can also occur, depending on the specific interactions with the DNA bases.

Thermodynamic and Kinetic Parameters of Ligand-DNA Complexation

To fully characterize the binding of this compound to DNA, it is essential to determine the thermodynamic and kinetic parameters of the interaction. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of binding. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.

Surface plasmon resonance (SPR) is another valuable technique that can provide real-time kinetic data, including the association (kon) and dissociation (koff) rate constants of the ligand-DNA complex. This information is crucial for understanding the dynamics of the binding process and the residence time of the ligand on the DNA.

| Parameter | Description | Typical Experimental Technique |

| Binding Affinity (Ka) | The equilibrium constant for the association of the ligand and DNA. | Isothermal Titration Calorimetry (ITC), Spectroscopic Titrations |

| Enthalpy (ΔH) | The heat change associated with the binding event. | Isothermal Titration Calorimetry (ITC) |

| Entropy (ΔS) | The change in disorder of the system upon binding. | Calculated from ΔG and ΔH |

| Gibbs Free Energy (ΔG) | The overall energy change of the binding process, indicating spontaneity. | Calculated from Ka or from ΔH and ΔS |

| Stoichiometry (n) | The number of ligand molecules bound per DNA binding site. | Isothermal Titration Calorimetry (ITC), Job's Plot |

| Association Rate (kon) | The rate at which the ligand-DNA complex forms. | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (koff) | The rate at which the ligand-DNA complex breaks apart. | Surface Plasmon Resonance (SPR) |

Exploration of Enzyme and Receptor Modulatory Interactions (General Biochemical Mechanisms)

In addition to nucleic acids, small molecules like this compound derivatives have been investigated for their potential to modulate the function of proteins, such as enzymes and receptors. ontosight.ai The ability of a compound to inhibit a specific enzyme can be of therapeutic value if that enzyme is involved in a disease pathway. ontosight.ai Similarly, interaction with cellular receptors can trigger or block signaling cascades, leading to various biological responses. ontosight.ai

The mechanism of interaction can vary widely, from competitive or non-competitive inhibition of an enzyme's active site to allosteric modulation of a receptor's conformation. The presence of the nitro groups on the phenyl rings of this compound can influence its electronic properties and its ability to form hydrogen bonds or other non-covalent interactions with amino acid residues in a protein's binding pocket. ontosight.ai

Computational Approaches to Ligand-Biomolecule Complexation

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and analyzing the interactions between small molecules and their biological targets. Molecular docking can be used to predict the preferred binding mode and orientation of this compound within the binding site of DNA or a protein. These predictions can help to rationalize experimental findings and guide the design of new derivatives with improved affinity and selectivity.

MD simulations can provide a more dynamic picture of the ligand-biomolecule complex, revealing details about the conformational changes that occur upon binding and the stability of the complex over time. These simulations can also be used to calculate the binding free energy, providing a theoretical estimate that can be compared with experimental data.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or DNA. These methods provide valuable insights into the binding affinity, orientation, and stability of the resulting complex at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on a defined scoring function. This technique is instrumental in virtual screening and lead optimization in drug discovery. For instance, in studies involving quinoline (B57606) derivatives, molecular docking has been employed to identify their binding affinity and interactions with key amino acid residues in the active site of enzymes like HIV reverse transcriptase. nih.govtubitak.gov.tr

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering a deeper understanding of the stability of the interaction. By simulating the motion of atoms and molecules, MD can reveal conformational changes, the role of solvent molecules, and the free energy of binding. For example, MD simulations have been used to assess the stability of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives at the binding site of target proteins, confirming the stability of the most active compounds. tandfonline.com Similarly, simulations of imidazolo-triazole hydroxamic acid derivatives have been used to determine parameters like RMSD, RMSF, SASA, and the number of hydrogen bonds, all of which indicate good interaction between the ligand and receptor. ajchem-a.com

While specific molecular docking and MD simulation studies on this compound were not found in the reviewed literature, research on related quinolizinium and nitrophenyl derivatives provides a framework for understanding its potential interactions. For example, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol, with interactions involving key amino acid residues. nih.gov

Below is a table summarizing molecular docking results for various related heterocyclic compounds from the literature.

| Compound Class | Target Protein | Key Findings | Reference |

| Quinoline-pyrimidine derivatives | HIV reverse transcriptase (PDB: 4I2P) | Compound 4 showed the highest docking score of -10.67, indicating strong binding affinity. | nih.gov |

| Quinazoline-4(3H)-ones | Human Carbonic Anhydrase II (hCA II) | Compound 13 showed a high number of hydrogen bonds and binding amino acid residues, correlating with its high activity. | mdpi.com |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a protein (PDB ID: 2IGR) | Binding affinity values ranged from -5.3 to -6.1 Kcal/mol, with interactions involving multiple amino acid residues. | nih.gov |

| N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | PI3Kα (PDB ID: 2RD0, 3HHM) | The scaffold accommodates the kinase domains and forms H-bonds with significant binding residues. | mdpi.com |

| Nitrophenyl-pyrazole substituted Schiff bases | 3PVK model protein | The most active compound, 2a, presented the lowest binding energy. | researchgate.net |

Structure-Binding Relationship Analysis

Structure-binding relationship (SBR) analysis, a subset of structure-activity relationship (SAR) studies, is a critical component of medicinal chemistry and materials science. It focuses on how the chemical structure of a compound influences its binding affinity and selectivity for a specific biological target or material. By systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on binding, researchers can identify key pharmacophoric features and optimize interactions.

While direct SBR studies for this compound are not extensively documented, research on related quinolizinium and nitrophenyl compounds offers valuable insights into the structural features that govern their binding properties.

The Quinolizinium Core: The planar, aromatic, and cationic nature of the quinolizinium scaffold makes it a prime candidate for intercalation into DNA. beilstein-journals.org The size and shape of the quinolizinium ring system are crucial for this interaction. Annelation, or the fusion of additional rings to the quinolizinium core, can significantly impact DNA binding. grafiati.com For example, a comparative analysis of annelated quinolizinium derivatives showed that the type and degree of annelation are relevant structural features that determine their interactions with abasic site-containing DNA. grafiati.com

Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings play a pivotal role in modulating the binding affinity and selectivity of bis-phenyl compounds. In the case of this compound, the two nitrophenyl groups are expected to significantly influence its electronic and steric properties.

In a study of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, modifications to the phenyl ring led to the discovery of potent apoptosis inducers. nih.gov The addition of a propionyl group at the 4-position of the phenyl ring in one derivative resulted in a compound with EC50 values ranging from 30 to 70 nM in cancer cells. nih.gov This highlights the sensitivity of binding affinity to substitutions on the phenyl ring.

Similarly, in a series of nitrophenyl-pyrazole substituted Schiff bases, the relative position of the nitro group on the phenyl ring was found to be important for antifungal activity. The compound with a 2-nitrophenyl substituent was considerably more active than derivatives with 3-nitro or 4-nitro groups. researchgate.net

The table below summarizes key structure-binding relationships for related compound classes.

| Compound Class | Structural Modification | Impact on Binding/Activity | Reference |

| Annelated quinolizinium derivatives | Type and degree of annelation | Determines interactions with abasic site-containing DNA. | grafiati.com |

| N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines | Addition of a 4-propionylphenyl group | Significantly increased potency as an apoptosis inducer. | nih.gov |

| Nitrophenyl-pyrazole substituted Schiff bases | Position of the nitro group on the phenyl ring | The 2-nitrophenyl substituent showed higher antifungal activity compared to 3- and 4-nitrophenyl derivatives. | researchgate.net |

| Quinazoline derivatives | Butyl substitution at position 3 | Showed a significant effect on preventing the spread of seizure discharge. | mdpi.com |

| Heterocyclic leaving groups in irreversible inhibitors | Position of nitrogen atoms in the heterocyclic ring | Had a large influence on binding affinity, while the pKa of the leaving group did not correlate with reactivity. | acs.org |

These examples underscore the importance of systematic structural modifications in understanding and optimizing the molecular recognition properties of heterocyclic compounds like this compound.

Advanced Applications in Functional Materials and Analytical Science

Optoelectronic Materials and Devices

Components for Organic Light-Emitting Diodes (OLEDs) and Organic Light Emitters

Currently, there is no specific research detailing the use of 2,3-Bis(3-nitrophenyl)quinolizinium as a component in Organic Light-Emitting Diodes (OLEDs). The performance of OLEDs relies on materials that exhibit efficient electroluminescence, and the suitability of this particular compound would depend on its quantum yield, color purity, and stability in a device setting.

Active Materials in Organic Field-Effect Transistors (OFETs)

The application of this compound as an active material in Organic Field-Effect Transistors (OFETs) has not been reported. taylorfrancis.combohrium.comrsc.orgnih.govnih.gov The utility of a compound in OFETs is determined by its charge carrier mobility and on/off ratio. Research into the charge transport properties of this specific quinolizinium (B1208727) derivative would be necessary to assess its potential in this area.

Photoactive Elements in Organic Photovoltaics and Solar Cells

There is no available data on the use of this compound as a photoactive element in organic photovoltaics or solar cells. The efficiency of such devices depends on the material's ability to absorb light and facilitate charge separation and transport. Future research would need to explore the photovoltaic properties of this compound.

Development of Fluorescent Probes and Chemical Sensors

Quinolizinium-based compounds have shown promise as fluorescent probes and chemical sensors due to their responsive emission properties. researchgate.net The presence of the two nitrophenyl groups in this compound suggests that its electronic and photophysical properties could be sensitive to its environment, making it a candidate for sensor applications.

DNA-Sensitive Fluorescent "Light-Up" Probes for Bioanalytical Systems

While direct studies on this compound as a DNA probe are not available, research on related diarylquinolizinium derivatives provides insights into their potential as DNA-sensitive fluorescent probes. A study on a series of 2,7- and 2,8-diarylquinolizinium derivatives demonstrated their ability to bind to DNA, primarily through intercalation. rsc.org Notably, the study mentioned that a nitro-substituted derivative showed different behavior, suggesting that the nitro groups on this compound could significantly influence its interaction with DNA. researchgate.netresearchgate.net The binding affinity of these related compounds to DNA falls within a range of 2 x 104 M-1 to 2 x 105 M-1. researchgate.netresearchgate.net The interaction with DNA can lead to changes in the fluorescence of the quinolizinium compound, a "light-up" effect that is highly desirable for bioanalytical systems as it reduces background signal.

Table 1: DNA-Binding Properties of Diarylquinolizinium Derivatives (Related Compounds)

| Compound | Substitution Pattern | DNA Binding Affinity (K, M⁻¹) | Primary Binding Mode |

| Diarylquinolizinium Derivative 1 | 2,7-diaryl | 2 x 10⁵ | Intercalation |

| Diarylquinolizinium Derivative 2 | 2,8-diaryl | 5 x 10⁴ | Intercalation/Groove Binding |

| Nitro-substituted Diarylquinolizinium | 2,7-diaryl with nitro group | Lower affinity | Altered interaction |

This table presents generalized data for related diarylquinolizinium derivatives to illustrate potential properties, as specific data for this compound is not available. researchgate.netrsc.orgresearchgate.net

Design of Chromophores for Specific Chemical Analyte Detection (e.g., Metal Ions)

The quinolizinium scaffold can be functionalized to create chromophores for the detection of specific chemical analytes. The design of such sensors often relies on modulating the electronic properties of the quinolizinium ring system upon interaction with the target analyte. For example, some quinolizinium derivatives have been developed as tunable pH fluorescent probes. researchgate.net The electron-withdrawing nature of the nitrophenyl groups in this compound could make its fluorescence properties sensitive to the presence of electron-donating species or changes in the local environment, such as the coordination of metal ions. However, specific studies on the use of this compound for the detection of metal ions have not been reported.

Fluorogenic Reactions for Advanced Chemical Biology Probes and Imaging

Fluorogenic reactions are chemical transformations where one or more non-fluorescent or weakly fluorescent reactants form a highly fluorescent product. acs.orgresearchgate.net This principle is exceptionally useful in chemical biology for developing probes that "turn on" their signal only upon reacting with a specific target, enabling no-wash live-cell imaging and reducing background noise. researchgate.net

Quinolizinium-based compounds have emerged as powerful scaffolds for such probes due to their favorable photophysical properties and water solubility, which is often a limitation for other organic dyes. nih.gov While research on this compound is specific, the broader class of functionalized quinolizinium cations serves as an excellent model for its potential applications.

Detailed Research Findings:

A series of electron-deficient alkyne-linked quinolizinium compounds have been synthesized and demonstrated to function as highly selective fluorogenic reagents for labeling proteins. nih.gov The core mechanism involves a nucleophilic addition reaction between the sulfhydryl group of a cysteine residue and the electron-deficient alkyne on the quinolizinium scaffold. nih.gov This bioconjugation reaction is highly efficient, with conversions reaching up to 99%. nih.gov

The key advantage of this system is its fluorogenic nature. The quinolizinium reagent itself may have low fluorescence, but upon covalent linkage to the target protein, a significant increase in fluorescence is observed. This "turn-on" response is critical for high-contrast imaging in complex biological environments. acs.orgresearchgate.net These quinolizinium-based probes have been successfully used to modify cysteine-containing peptides and proteins, showcasing their utility as tools for constructing well-defined bioconjugates for biological studies. nih.gov

| Property | Description | Research Finding |

| Reaction Type | Nucleophilic Addition | The electron-deficient alkynyl group of the quinolizinium reagent reacts with the sulfhydryl group of cysteine. nih.gov |

| Selectivity | High for Cysteine | The reagents show high selectivity for cysteine residues over other amino acids like lysine. nih.gov |

| Fluorogenic Nature | "Turn-On" Fluorescence | Fluorescence is significantly enhanced upon conjugation to the target molecule. acs.orgresearchgate.net |

| Application | Protein Labeling | Used for the selective modification and imaging of cysteine-containing peptides and proteins. nih.gov |

Integration into Polymer Matrices for Advanced Material Systems

The incorporation of functional dyes into polymer matrices is a cornerstone of modern materials science, leading to materials with tailored optical, electronic, or sensing properties. The unique electronic structure of this compound makes it a candidate for creating such advanced material systems. While direct studies on this specific compound's polymerization are limited, the reactivity of the quinolizinium core and its derivatives provides a clear path for integration.

Detailed Research Findings:

Functional groups can be introduced onto the quinolizinium scaffold, which can then be used as anchor points for polymerization or grafting onto polymer backbones. nih.gov For instance, quinolizinium derivatives prepared with reactive groups can undergo reactions like click chemistry, allowing them to be covalently linked into a larger system, such as a polyethylene (B3416737) glycol vinyl ether polymer backbone. acs.org This integration can significantly alter the emission properties of the material, creating a fluorescent polymer. acs.org Such functional polymers have applications in sensors, organic light-emitting diodes (OLEDs), and specialty coatings. The formation of one-dimensional chain-like supramolecular assemblies has also been observed in related heterocyclic systems, suggesting that quinolizinium compounds could form ordered aggregates within a matrix. nih.gov

| Integration Strategy | Polymer System | Potential Application | Driving Principle |

| Covalent Grafting | Polyethylene Glycol (PEG), Polystyrene | Fluorescent biosensors, solid-state lighting | Utilizing reactive handles on the quinolizinium core for chemical bonding to the polymer chain. acs.orgnih.gov |

| Non-covalent Doping | Polymethyl Methacrylate (PMMA), Polycarbonate | Optical filters, luminescent films | Dispersing the quinolizinium salt within a transparent polymer matrix, relying on physical entrapment. |

| Supramolecular Polymerization | Covalent Organic Frameworks (COFs) | Porous sensing materials, catalysis | Using the quinolizinium as a building block in a self-assembling network. nih.gov |

Host-Guest Chemistry Applications and Supramolecular Assemblies

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. nih.govnih.gov These interactions are fundamental to building complex, functional supramolecular assemblies. scispace.com The planar, aromatic, and cationic nature of this compound makes it an ideal candidate for participation in such systems, likely as a guest molecule.

Detailed Research Findings:

The hydrophobic and van der Waals interactions driven by aqueous media are a primary force in forming host-guest complexes. nih.gov Hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are well-known to encapsulate hydrophobic guest molecules in water. nih.gov The nitrophenyl groups of this compound could readily fit into the cavity of a host like β-cyclodextrin or a larger pillararene. nih.govaalto.fi This encapsulation can protect the guest from the environment, enhance its solubility, and modify its photophysical properties.

Furthermore, the positive charge and aromatic character of the quinolizinium ring system can lead to strong π-π stacking and electrostatic interactions, which are crucial for the formation of ordered supramolecular assemblies. scispace.com In more complex systems, quinolizinium moieties could be incorporated into larger metallosupramolecular cages, where the host-guest interactions can even mediate magnetic properties between metal centers. rsc.org The study of these interactions is often carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the complexation and determine binding affinity. nih.govaalto.fi

| Host Molecule | Guest Molecule | Primary Interaction Force | Potential Application |

| Cyclodextrins | This compound | Hydrophobic interaction, Van der Waals forces | Enhanced water solubility, controlled release systems. nih.gov |

| Pillararenes | This compound | Hydrophobic interaction, π-π stacking | Molecular recognition, sensing arrays. aalto.fi |

| Paramagnetic Cages | This compound | Electrostatic interactions, π-π stacking | Manipulation of magnetic properties, multifunctional materials. rsc.org |

| Self-Assembly | N/A (acts as building block) | π-π stacking, electrostatic interactions | Formation of ordered 1D or 2D materials for electronics. scispace.com |

Structure Property Relationship Spr Paradigms for Quinolizinium Systems

Systematic Modification of the Quinolizinium (B1208727) Scaffold and Substituent Effects

The quinolizinium scaffold allows for systematic modifications at various positions, with substituents profoundly influencing its physicochemical properties. The introduction of different functional groups can modulate photophysical characteristics, such as absorption and emission wavelengths, as well as biological interactions and cellular distribution. idexlab.com

Research on substituted quinolizinium compounds demonstrates a clear correlation between the nature of the substituent and the resulting properties. For instance, the placement of aryl groups on the quinolizinium ring system is a common strategy to tune its characteristics. Studies on 2,7-diarylquinolizinium derivatives have shown that the electronic nature of the substituent on the phenyl rings significantly impacts cytotoxicity. While derivatives with electron-donating or bulky hydrophobic groups like naphthalene (B1677914) can maintain good activity against cancer cell lines, the introduction of strong electron-withdrawing groups has been shown to abolish this activity. rsc.org

The photophysical properties are also highly dependent on the substituent. Modifications can shift emission wavelengths across the visible spectrum. For example, in certain helical quinolizinium salts, methoxyphenyl substituents induce a slight blue shift in emission, whereas (trifluoromethyl)phenyl groups cause a more significant red shift. rsc.orgresearchgate.net This tunability is fundamental for developing fluorescent dyes for specific applications, such as biological imaging. idexlab.com The synthesis of these varied derivatives is often achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the precise installation of diverse aryl groups onto a pre-functionalized quinolizinium core. rsc.org

Table 1: Effect of Phenyl Substituents on the Emission Maxima of Helical Quinolizinium Salts This table illustrates the impact of different substituents on the fluorescence emission wavelength of selected helical quinolizinium compounds, demonstrating the tunability of their photophysical properties.

| Substituent Type | Example Compound Class | Emission Maxima (nm) | Observed Shift | Reference |

|---|---|---|---|---|

| Phenyl (Reference) | Phenyl substituted | 611 - 653 | N/A | rsc.org |

| Electron-Donating | Methoxyphenyl substituted | 610 - 647 | Blue Shift | rsc.org |

| Electron-Withdrawing | (Trifluoromethyl)phenyl substituted | 630 - 682 | Red Shift | rsc.org |

Correlation of Electronic and Steric Effects of Nitrophenyl Groups with Photophysical Responses and Reactivity

In 2,3-Bis(3-nitrophenyl)quinolizinium, the two nitrophenyl groups are the dominant modulators of the compound's properties. These groups exert powerful electronic and steric effects that dictate the molecule's behavior.

Electronic Effects: The nitro group (NO₂) is a strong electron-withdrawing group due to both resonance and inductive effects. The presence of two such groups on the phenyl rings significantly lowers the electron density of the entire π-system. This has several consequences:

Reactivity: The electron-withdrawing nature of the nitro groups influences the compound's reactivity and biological interactions. ontosight.ai It can render the quinolizinium core more susceptible to nucleophilic attack. In related diarylquinolizinium compounds, strong electron-withdrawing substituents have been found to eliminate cytotoxic activity, suggesting a critical role for electronic effects in the mechanism of biological action. rsc.org

Photophysical Properties: The nitro groups act as strong acceptors in a donor-acceptor system, which can lead to internal charge transfer (ICT) upon photoexcitation. rsc.org This ICT character can result in large Stokes shifts and solvent-dependent fluorescence. In related systems, the introduction of a p-nitrophenyl group has been shown to dramatically enhance nonlinear optical (NLO) responses and decrease the optical band gap. researchgate.net

Conformation and Planarity: Steric hindrance between the two adjacent phenyl groups, and between the phenyl groups and the quinolizinium core, can force the phenyl rings to twist out of the plane of the central ring system. This deviation from planarity can disrupt π-conjugation, which in turn affects the photophysical properties, such as the energy of absorption and emission. nih.gov

Intermolecular Interactions: The steric bulk influences how the molecule packs in the solid state and how it interacts with biological macromolecules. For example, steric factors can dictate the mode of binding to DNA, favoring groove binding over intercalation if the molecule is too bulky to fit between base pairs. idexlab.com

The combination of these strong electron-withdrawing effects and significant steric bulk makes the 3-nitrophenyl substituents key determinants of the unique photophysical and reactivity profile of this compound.

Tailoring Molecular Architecture for Targeted Intermolecular Selectivity

The quinolizinium scaffold is an excellent platform for designing molecules with highly selective intermolecular interactions, a key requirement for applications like chemosensors and targeted therapeutics. By strategically modifying the molecular architecture, researchers can control how these molecules bind to specific analytes or biological targets. acs.orgacs.org

A primary area of investigation is the development of fluorescent probes. For instance, while many quinolizinium derivatives are known to accumulate in the cell nucleus, specific structural modifications can redirect them to other organelles. The addition of particular functional groups can lead to derivatives that selectively target the lysosomal compartment, demonstrating that organelle targeting can be predicted and controlled by molecular structure. idexlab.com

This principle of tailored design extends to ion sensing. A benzo[b]quinolizinium derivative was functionalized with a bis(picolylmethyl)amino group to create a fluorescent probe with high selectivity for copper (Cu²⁺) ions. The electron-withdrawing nature of the quinolizinium core modulates the electron density on the chelating nitrogen atoms, tuning the binding affinity and ensuring selectivity over other competing metal ions. arkat-usa.org

The binding mode to biomacromolecules like DNA can also be precisely controlled. The size and steric demand of substituents on the quinolizinium core determine whether the molecule acts as a DNA intercalator (slotting between base pairs) or a groove binder. This is a critical design parameter, as the binding mode often dictates the biological effect. idexlab.com The ability to fine-tune these interactions by adjusting the molecular shape and electronic properties underscores the versatility of the quinolizinium system for creating molecules with bespoke functions.

Quantitative Structure-Property Relationships (QSPR) Analysis (e.g., Hammett Constants)

Quantitative structure-property relationship (QSPR) models provide a mathematical framework for understanding and predicting how a molecule's structure affects its properties and reactivity. The Hammett equation is a foundational tool in this field, correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds. ias.ac.innumberanalytics.com

The classical Hammett equation is expressed as: log(k/k₀) = σρ

Where:

k is the rate or equilibrium constant for a reaction of a substituted compound.

k₀ is the constant for the unsubstituted (reference) compound.

σ (sigma) is the substituent constant , which quantifies the electronic effect (inductive and resonance) of a particular substituent relative to hydrogen. It is independent of the reaction type.

ρ (rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents. It is independent of the substituent. wikipedia.orgdalalinstitute.com

For this compound, a Hammett-type analysis would be invaluable for predicting its reactivity. The key substituent is the nitro group (NO₂) at the meta position of the phenyl rings.

Substituent Constant (σ): The Hammett constant for a meta-nitro group (σ_meta) has a well-established positive value (approx. +0.71). This positive value indicates a strong electron-withdrawing effect. Since the molecule has two such groups, their combined electronic pull on the quinolizinium core is significant.

Reaction Constant (ρ): The value of ρ would be determined experimentally for a specific reaction (e.g., nucleophilic addition). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups because a negative charge is built up (or a positive charge is lost) in the transition state. Conversely, a negative ρ value signifies that a positive charge is developing and the reaction is favored by electron-donating groups. wikipedia.org

By plotting the logarithm of the reaction rates for a series of quinolizinium derivatives against the corresponding Hammett σ constants, a linear free-energy relationship can be established. ias.ac.in This QSPR approach allows chemists to quantitatively predict the reactivity of new derivatives like this compound, facilitating the rational design of molecules with desired reaction kinetics.

Table 2: Hammett Equation Parameters and Interpretation This table summarizes the components of the Hammett equation, a key tool in QSPR analysis for predicting chemical reactivity.

| Parameter | Symbol | Description | Significance for this compound | Reference |

|---|---|---|---|---|

| Substituent Constant | σ | Measures the electronic effect of a substituent. Positive values indicate electron-withdrawing groups; negative values indicate electron-donating groups. | The meta-NO₂ group has a large positive σ value (≈ +0.71), indicating a strong electron-withdrawing effect that deactivates the phenyl ring and influences the quinolizinium core. | wikipedia.orgdalalinstitute.com |

| Reaction Constant | ρ | Measures the sensitivity of a reaction to substituent effects. The sign indicates the nature of charge development in the transition state. | The ρ value for a given reaction would determine how significantly the two nitro groups affect the reaction rate. A large positive ρ would imply a strong rate acceleration for nucleophilic reactions. | wikipedia.org |

Emerging Research Frontiers in Quinolizinium Chemistry

New Synthetic Strategies for Complex and Highly Functionalized Quinolizinium (B1208727) Derivatives

The development of sophisticated quinolizinium-based materials hinges on the ability to synthesize complex and precisely functionalized derivatives. Traditional methods often require harsh conditions and offer limited control over substitution patterns. pitt.edu Modern synthetic chemistry has overcome many of these limitations, providing new pathways to molecules like 2,3-Bis(3-nitrophenyl)quinolizinium .

Recent advancements focus on transition-metal-catalyzed reactions that enable selective C-H and C-C bond formations under milder conditions. These strategies are crucial for introducing a wide array of functional groups onto the quinolizinium core.

Key Synthetic Methodologies:

Palladium-Mediated Cross-Coupling: Techniques like the Suzuki-Miyaura and Sonogashira coupling reactions have been adapted for the functionalization of quinolizinium salts. beilstein-journals.org For instance, 9-aryl-substituted benzo[b]quinolizinium derivatives can be synthesized via base-free Suzuki-Miyaura coupling, while Sonogashira coupling enables the introduction of arylalkynyl groups. beilstein-journals.org These methods offer a modular approach to building complex structures.